N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
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Overview
Description
N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, which includes both benzothiazole and benzyl moieties, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the benzothiazole intermediate is reacted with an acyl chloride or anhydride.
Attachment of the 2,3-Dimethoxybenzyl Group: The final step involves the alkylation of the acetamide derivative with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and environmental impact of the processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydride or acids like hydrochloric acid, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its unique structure.
Medicine
In medicine, research focuses on its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the biological context, but common targets include kinases, proteases, and other enzymes involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethoxybenzyl)-2-benzothiazolylacetamide: Lacks the dioxido group, which may affect its reactivity and biological activity.
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide: Lacks the 2,3-dimethoxybenzyl group, potentially altering its pharmacological properties.
Uniqueness
N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is unique due to the combination of its benzothiazole and benzyl moieties, along with the presence of the dioxido group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-25-14-8-5-6-12(17(14)26-2)10-19-16(21)11-20-18(22)13-7-3-4-9-15(13)27(20,23)24/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTRUDXHGVQNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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